Cyclohexyl 3-fluorophenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

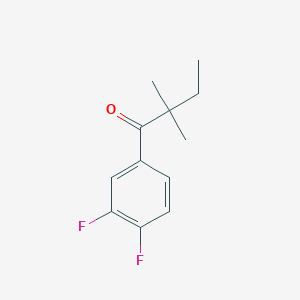

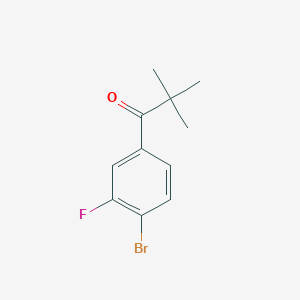

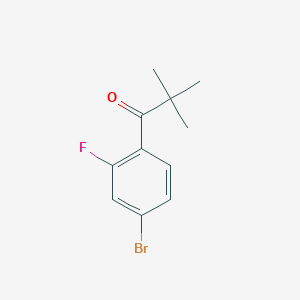

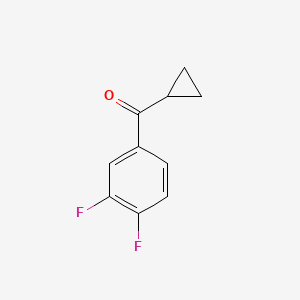

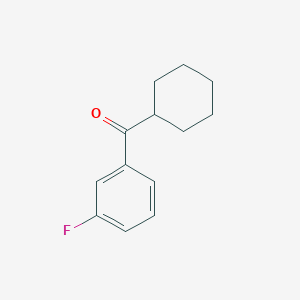

“Cyclohexyl 3-fluorophenyl ketone” is a chemical compound with the linear formula C13H15FO . It has a molecular weight of 206.26 . The IUPAC name for this compound is cyclohexyl(3-fluorophenyl)methanone .

Molecular Structure Analysis

The InChI code for “Cyclohexyl 3-fluorophenyl ketone” is 1S/C13H15FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving “Cyclohexyl 3-fluorophenyl ketone” are not detailed in the literature, ketones in general are known to undergo a variety of reactions. These include enantioselective reduction reactions, which are often catalyzed by metal complexes .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Cyclohexyl 3-fluorophenyl ketone and its derivatives are primarily used in the synthesis of other complex molecules. For instance, one study focused on synthesizing a new ketamine derivative from a similar molecule, highlighting the potential of cyclohexyl ketones in creating new pharmacological compounds (Moghimi et al., 2014). Additionally, trifluoromethyl cyclohexyl compounds were synthesized through a series of reactions starting from a diketone related to cyclohexyl 3-fluorophenyl ketone, indicating its relevance in creating novel fluorinated compounds (Massicot et al., 2011).

Detection and Analysis

Cyclohexyl ketones, including those similar to cyclohexyl 3-fluorophenyl ketone, are studied for their selective detection properties. One study detailed efforts toward the selective detection of cyclic ketones, using thin films comprised of conjugated polymers to amplify emission via energy transfer, highlighting the potential of cyclohexyl ketones in sensing applications (Cox et al., 2011).

Chemical Transformations and Catalysis

Cyclohexyl ketones serve as intermediates or substrates in various chemical transformations. For example, the oxidation of cyclohexane and related compounds has been studied to identify low-temperature pathways, with cyclohexyl ketones playing a role in these processes (Lemaire et al., 2001). Similarly, the esterification of cyclohexanone derivatives was explored, indicating the use of cyclohexyl ketones in synthesizing compounds with applications in plasticizers, pesticides, and epoxy resins (Saha & Streat, 1998).

Material Science

In the realm of material science, cyclohexyl ketones are involved in the synthesis of liquid crystalline derivatives and polymers. The synthesis and chemical transformations of cyclohex-2-enones into liquid crystalline cyclohexene and cyclohexane derivatives were discussed, showcasing the role of cyclohexyl ketones in material science applications (Bezborodov et al., 2002).

Photochemical Applications

Cyclohexyl ketones also find applications in photochemical reactions. For instance, the photocatalytic oxidation of cyclohexene under mild conditions was studied, with cyclohexyl ketones acting as intermediates or products in these reactions, suggesting their utility in developing eco-friendly oxidation processes (Denekamp et al., 2018).

Eigenschaften

IUPAC Name |

cyclohexyl-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIPQCISDRKAPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642594 |

Source

|

| Record name | Cyclohexyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 3-fluorophenyl ketone | |

CAS RN |

898769-09-0 |

Source

|

| Record name | Cyclohexyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.